Cas no 746564-13-6 (rac-(1R,2R)-2-phenylcyclopentan-1-amine)

rac-(1R,2R)-2-phenylcyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-phenylcyclopentan-1-amine
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- Inchi: 1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m1/s1
- InChI Key: VNGYTYNUZHDMPP-GHMZBOCLSA-N
- SMILES: [C@@H]1(N)CCC[C@@H]1C1=CC=CC=C1
rac-(1R,2R)-2-phenylcyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332472-0.1g |
rac-(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 0.1g |
$755.0 | 2023-05-30 | ||
Enamine | EN300-6505076-0.05g |
(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 0.05g |
$959.0 | 2023-05-30 | ||
Enamine | EN300-6505076-0.1g |
(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 0.1g |
$1005.0 | 2023-05-30 | ||
Enamine | EN300-6505076-10.0g |
(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 10g |
$4914.0 | 2023-05-30 | ||
Enamine | EN300-332472-0.5g |
rac-(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 0.5g |
$823.0 | 2023-05-30 | ||
Enamine | EN300-332472-0.05g |
rac-(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 0.05g |
$719.0 | 2023-05-30 | ||
Enamine | EN300-332472-2.5g |
rac-(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 2.5g |
$1680.0 | 2023-05-30 | ||
Enamine | EN300-332472-10.0g |
rac-(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 10g |
$3683.0 | 2023-05-30 | ||
Enamine | EN300-332472-1.0g |
rac-(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 1g |
$857.0 | 2023-05-30 | ||
Enamine | EN300-6505076-5.0g |
(1R,2R)-2-phenylcyclopentan-1-amine |
746564-13-6 | 5g |
$3313.0 | 2023-05-30 |
rac-(1R,2R)-2-phenylcyclopentan-1-amine Related Literature
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on rac-(1R,2R)-2-phenylcyclopentan-1-amine
Recent Advances in the Study of rac-(1R,2R)-2-phenylcyclopentan-1-amine (CAS: 746564-13-6): A Comprehensive Research Brief
The compound rac-(1R,2R)-2-phenylcyclopentan-1-amine (CAS: 746564-13-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its cyclopentane backbone and phenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules. The renewed interest in this compound stems from its structural versatility and its ability to interact with multiple biological targets, making it a valuable candidate for drug discovery and development.
In the past year, several research groups have reported novel synthetic routes to rac-(1R,2R)-2-phenylcyclopentan-1-amine, with particular emphasis on improving enantioselectivity and yield. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient asymmetric synthesis method using chiral auxiliaries, achieving >95% enantiomeric excess. This advancement is particularly significant as it addresses one of the main challenges in working with this compound - the separation of its enantiomers for biological evaluation. The improved synthetic accessibility has enabled more extensive pharmacological characterization of this interesting scaffold.
Pharmacological investigations have revealed that rac-(1R,2R)-2-phenylcyclopentan-1-amine exhibits notable activity as a modulator of neurotransmitter systems. Preliminary in vitro studies indicate its potential as a serotonin receptor ligand, with subtype selectivity that could be exploited for the development of novel antidepressants or anxiolytics. Additionally, molecular docking studies suggest that this compound may interact with various enzymes involved in neurotransmitter metabolism, though these findings require further validation through in vivo experiments. The compound's relatively small molecular weight and favorable physicochemical properties make it an attractive starting point for medicinal chemistry optimization campaigns.
Recent structure-activity relationship (SAR) studies have explored various derivatives of rac-(1R,2R)-2-phenylcyclopentan-1-amine, systematically modifying its phenyl ring and amine functionality. These investigations have identified several analogs with improved potency and selectivity for specific biological targets. Particularly noteworthy is the discovery that certain halogen-substituted derivatives show enhanced blood-brain barrier penetration, as reported in a 2023 ACS Chemical Neuroscience publication. This finding opens new possibilities for developing central nervous system (CNS)-targeted therapeutics based on this scaffold.
From a drug development perspective, rac-(1R,2R)-2-phenylcyclopentan-1-amine presents an interesting case study in balancing molecular complexity with synthetic accessibility. Its relatively simple structure allows for straightforward derivatization, while its rigid cyclopentane ring provides conformational constraints that can enhance binding affinity and selectivity. Recent computational studies have employed molecular dynamics simulations to better understand how this scaffold interacts with various protein targets, providing valuable insights for rational drug design approaches.
Looking forward, the research community anticipates several key developments related to rac-(1R,2R)-2-phenylcyclopentan-1-amine. Current efforts are focused on elucidating its precise mechanism of action at various biological targets, as well as optimizing its pharmacokinetic properties for potential clinical applications. The compound's versatility suggests it may find applications beyond CNS disorders, with preliminary data indicating possible utility in pain management and metabolic disorders. As synthetic methodologies continue to improve and biological characterization becomes more comprehensive, this scaffold is poised to make significant contributions to pharmaceutical research in the coming years.
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